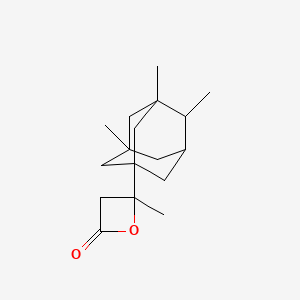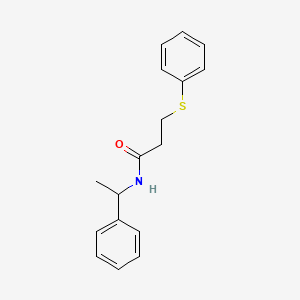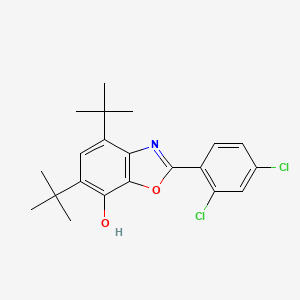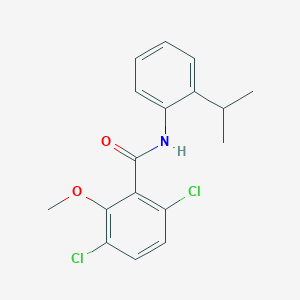
4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,7-trimethyl-1-adamantyl derivatives.
Formation of Oxetanone Ring: The key step involves the formation of the oxetanone ring through cyclization reactions. This can be achieved using various reagents and catalysts under controlled conditions.
Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification methods to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and processes.
Industry: Used in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one involves its interaction with molecular targets through its functional groups. The rigid adamantane core provides stability, while the oxetanone ring can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
1,3-Dehydroadamantane: A derivative with double bonds in the adamantane structure.
4-Methylbenzylidene camphor: Another compound with a similar adamantane-like structure used in cosmetics.
Uniqueness
4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one is unique due to the presence of the oxetanone ring, which imparts additional reactivity and potential for diverse applications compared to other adamantane derivatives.
Eigenschaften
IUPAC Name |
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-11-12-5-14(2)8-15(11,3)10-17(6-12,9-14)16(4)7-13(18)19-16/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMVWRZSKFWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3(CC1(CC(C2)(C3)C4(CC(=O)O4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4971759.png)

![[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B4971768.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE](/img/structure/B4971775.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![(6Z)-6-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)

![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B4971838.png)
![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)
